

# L-Valine ethyl ester hydrochloride physical properties

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## Compound of Interest

Compound Name: *L-Valine ethyl ester hydrochloride*

Cat. No.: *B554926*

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An In-depth Technical Guide to the Physical Properties of **L-Valine Ethyl Ester Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of **L-Valine ethyl ester hydrochloride**, a key amino acid derivative with significant applications in pharmaceuticals, nutritional supplements, and biochemical research.<sup>[1]</sup> The information is presented to support research and development activities, with a focus on clarity and practical application.

## Core Physical and Chemical Properties

**L-Valine ethyl ester hydrochloride** is a white crystalline powder.<sup>[1][2]</sup> It is recognized for its role in enhancing protein synthesis and muscle recovery, which stems from its nature as a readily bioavailable form of the branched-chain amino acid L-valine.<sup>[1]</sup> Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.

A summary of its key physical and chemical identifiers is provided in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_7H_{15}NO_2 \cdot HCl$	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	181.66 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to almost white powder or crystals	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	102-105 °C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Optical Rotation	$[\alpha]^{20}_D +6.5^\circ$ to $+6.7^\circ$ (c=2 in H <sub>2</sub> O)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	17609-47-1	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	<a href="#">[5]</a>

## Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **L-Valine ethyl ester hydrochloride** are crucial for quality control and research purposes. The following sections outline standardized methodologies.

### Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small, dry sample of **L-Valine ethyl ester hydrochloride** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
  - The capillary tube containing the sample is placed in the heating block of the apparatus.

- The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
- The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely molten are recorded as the melting range.
- Purity Check: A sharp melting range close to the literature value (102-105 °C) indicates a high degree of purity.<sup>[3][4][5]</sup>

## Determination of Solubility

Solubility data is essential for formulation development and for designing experiments in solution.

Methodology:

- Solvent Selection: A range of solvents of varying polarities are selected for testing, including water, ethanol, and dichloromethane.
- Procedure (Qualitative):
  - To approximately 1 mL of the chosen solvent in a test tube, a small amount (a few milligrams) of **L-Valine ethyl ester hydrochloride** is added.
  - The mixture is agitated vigorously.
  - If the solid dissolves completely, the substance is considered soluble. If it does not, the process is repeated with gentle heating.
- Procedure (Quantitative):
  - An excess amount of **L-Valine ethyl ester hydrochloride** is added to a known volume of the solvent in a sealed container.
  - The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).

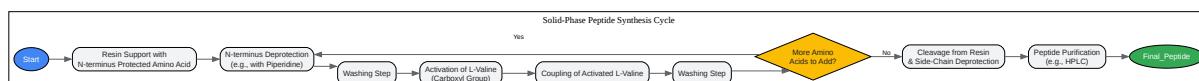
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after creating a calibration curve with known standards.

## Applications in Research and Development

**L-Valine ethyl ester hydrochloride** serves as a vital building block in the synthesis of peptides and has been explored in the development of advanced drug delivery systems.

## Role in Solid-Phase Peptide Synthesis (SPPS)

**L-Valine ethyl ester hydrochloride** is frequently utilized in peptide synthesis.<sup>[3][5]</sup> The ester group protects the C-terminus of the valine residue, while the hydrochloride salt improves its handling and solubility. The general workflow for incorporating an amino acid like L-Valine into a growing peptide chain via SPPS is depicted below. In this process, the ethyl ester would typically be saponified to the free acid before activation and coupling.

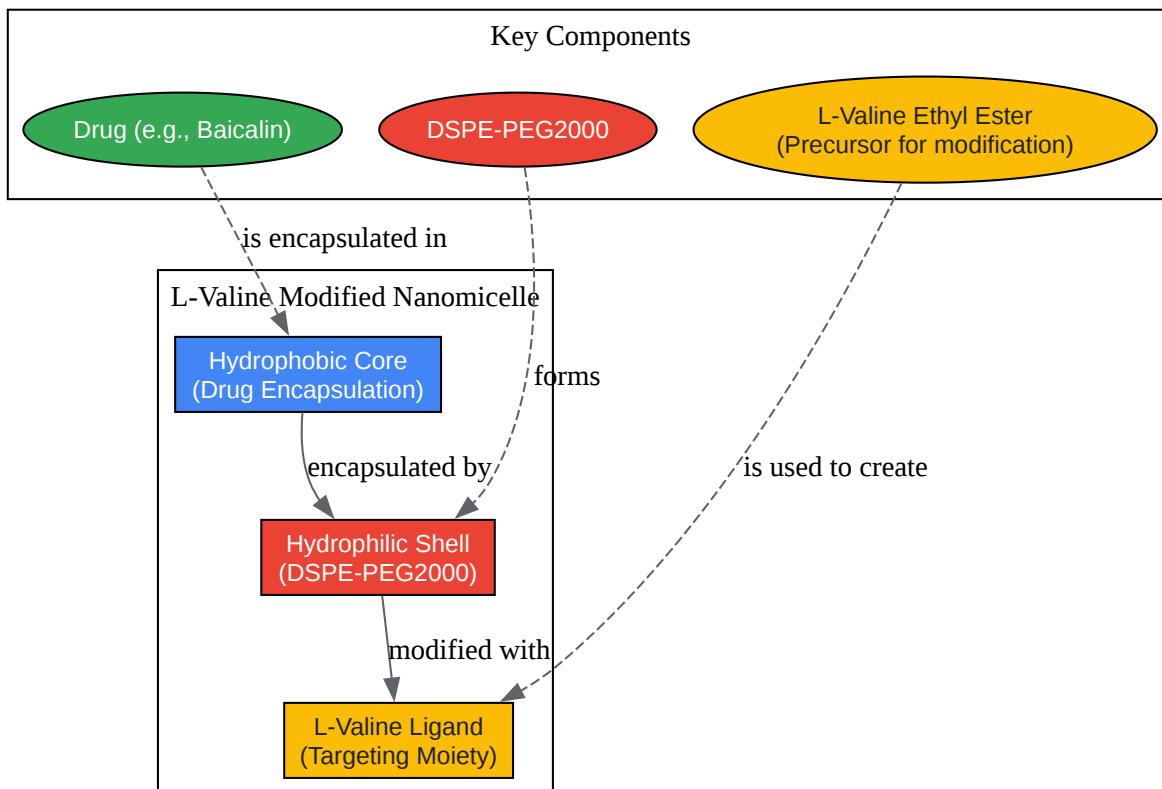


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General workflow for Solid-Phase Peptide Synthesis (SPPS).

## Component of Nanomicelle Drug Delivery Systems

Recent research has focused on utilizing L-Valine to modify nanocarriers for targeted drug delivery. L-Valine can be conjugated to phospholipids like DSPE-PEG2000 to create nanomicelles that can enhance drug permeation across biological barriers.



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